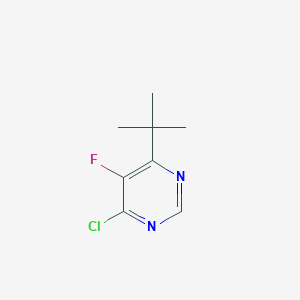
4-Tert-butyl-6-chloro-5-fluoropyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Tert-butyl-6-chloro-5-fluoropyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with tert-butyl, chloro, and fluoro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-6-chloro-5-fluoropyrimidine typically involves the introduction of the tert-butyl, chloro, and fluoro substituents onto a pyrimidine ring. One common method is the nucleophilic substitution reaction, where a pyrimidine derivative is reacted with tert-butyl chloride, chloro, and fluoro reagents under specific conditions. The reaction often requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
4-Tert-butyl-6-chloro-5-fluoropyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as DMF or tetrahydrofuran (THF).
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate in solvents like ethanol or water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted pyrimidine derivative.
科学的研究の応用
4-Tert-butyl-6-chloro-5-fluoropyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique substituents make it useful in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe in studying biological pathways and interactions due to its ability to interact with various biomolecules.
作用機序
The mechanism of action of 4-Tert-butyl-6-chloro-5-fluoropyrimidine depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the tert-butyl, chloro, and fluoro groups can enhance its binding affinity and specificity for these targets.
類似化合物との比較
Similar Compounds
4-Tert-butyl-6-chloropyrimidine: Lacks the fluoro group, which may affect its reactivity and binding properties.
4-Tert-butyl-5-fluoropyrimidine: Lacks the chloro group, which can influence its chemical behavior.
6-Chloro-5-fluoropyrimidine: Lacks the tert-butyl group, potentially altering its steric and electronic properties.
Uniqueness
4-Tert-butyl-6-chloro-5-fluoropyrimidine is unique due to the combination of its substituents, which confer distinct steric and electronic characteristics. This makes it particularly valuable in applications requiring specific interactions or reactivity profiles.
特性
IUPAC Name |
4-tert-butyl-6-chloro-5-fluoropyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClFN2/c1-8(2,3)6-5(10)7(9)12-4-11-6/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQXQLGZCKMIBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=NC=N1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














